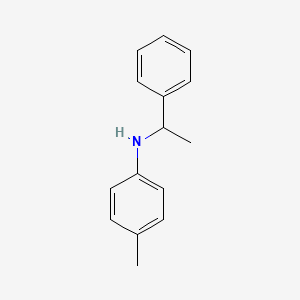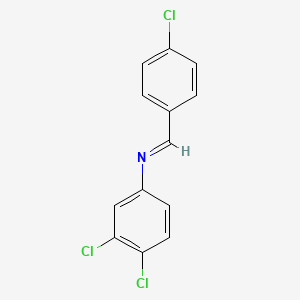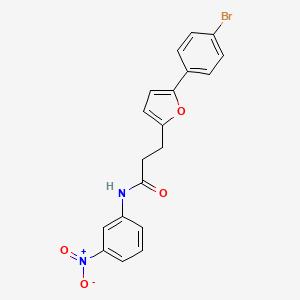
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide is a complex organic compound characterized by the presence of a bromophenyl group, a furyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the coupling of 4-bromobenzaldehyde with 2-furylboronic acid under Suzuki coupling conditions to form 5-(4-bromophenyl)-2-furyl. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-aminophenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential involvement in redox reactions, while the bromophenyl group may facilitate binding to hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
Uniqueness
Compared to its analogs, 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can enhance interactions with biological targets, potentially leading to improved efficacy in therapeutic applications .
Eigenschaften
CAS-Nummer |
853331-15-4 |
|---|---|
Molekularformel |
C19H15BrN2O4 |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C19H15BrN2O4/c20-14-6-4-13(5-7-14)18-10-8-17(26-18)9-11-19(23)21-15-2-1-3-16(12-15)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
InChI-Schlüssel |
LBFRSXLFZWOLNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
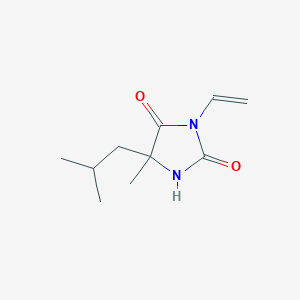
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
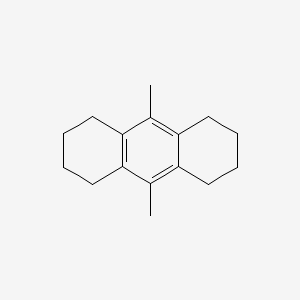
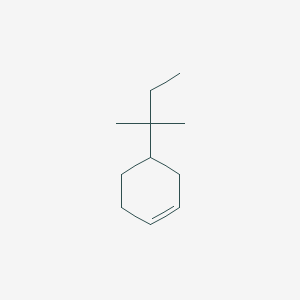
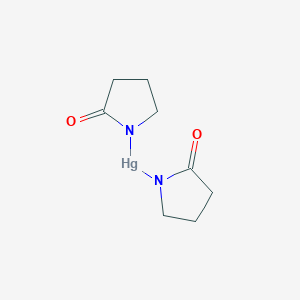
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)

![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
